
6-((benzyloxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Overview
Description
6-((Benzyloxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a benzyloxymethyl substituent at position 6 and a thioxo group at position 2. The benzyloxymethyl group introduces steric bulk and lipophilicity, which may influence its reactivity, solubility, and interactions with biological targets compared to simpler analogs like 6-methyl or 6-phenyl derivatives.
Preparation Methods
General Synthetic Strategy
The synthesis of 6-((benzyloxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically follows a sequence involving:
- Formation of the 2-thioxo-2,3-dihydropyrimidin-4(1H)-one core by condensation of thiourea with β-ketoesters or equivalent precursors.
- Alkylation at the 6-position to introduce the benzyloxy methyl group, usually via nucleophilic substitution using appropriate alkyl halides.
- Purification and characterization to isolate the desired monosubstituted product.
This approach leverages the nucleophilicity of the sulfur atom at the 2-position for selective alkylation.
Preparation of the Pyrimidinone Core
A well-documented procedure for synthesizing the 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one core, which is closely related to the target compound, involves:
- Condensation Reaction: Ethyl acetoacetate reacts with an excess of thiourea in the presence of sodium methylate as a base catalyst.
- Reaction Conditions: Refluxing in absolute methanol for several hours, typically with a 2.5- to 2.8-fold molar excess of thiourea and sodium methylate.
- Outcome: Formation of the 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one intermediate with good yield.
This method is supported by Severina et al. (2019), who reported the synthesis of related thioxo-pyrimidinones as precursors for further alkylation.
Alkylation to Introduce the Benzyloxy Methyl Group
The critical step to obtain this compound is the selective alkylation of the sulfur atom at the 2-position or the carbon at the 6-position, depending on the desired substitution pattern. The following approach is commonly employed:
- Reagents: The pyrimidinone core is reacted with benzyloxy methyl chloride or an equivalent benzyloxy methyl halide as the alkylating agent.
- Base: Potassium carbonate is used as a base to deprotonate the thiol or active methylene group, enhancing nucleophilicity.
- Solvent: Dimethylformamide (DMF) is preferred due to its ability to dissolve both reactants and facilitate the nucleophilic substitution.
- Reaction Conditions: Stirring at elevated temperatures (70–80°C) for 1 hour or more, followed by cooling and prolonged stirring to complete the reaction.
- Workup: The reaction mixture is filtered, evaporated under vacuum, and the residue is precipitated in cold water, filtered, and recrystallized from acetone-DMF mixtures.
This method yields predominantly monosubstituted S-alkylated derivatives, with yields ranging from 55% to 82% depending on the alkylating agent and reaction conditions.
Summary Table of Preparation Conditions
Step | Reagents & Conditions | Solvent | Temperature & Time | Yield (%) | Notes |
---|---|---|---|---|---|
Pyrimidinone core synthesis | Ethyl acetoacetate + thiourea + sodium methylate | Absolute methanol | Reflux, several hours | High | Excess thiourea and base required |
Alkylation (benzyloxy methyl) | 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one + benzyloxy methyl chloride + K2CO3 | DMF | 70–80°C, 1–5 hours | 55–82 | Monosubstituted S-alkylation favored |
Methylthio derivative formation | Dimethyl sulfate + KOH | Aqueous solution | Room temp, 2 hours | Not specified | Methylation of thioxo group |
Nitrosation and reduction | Sodium nitrite in acetic acid, then ammonium sulfide | Various | 2 hours reflux for nitrosation | Not specified | Functional group transformations |
Research Findings and Considerations
- The sulfur atom in the 2-thioxo group is the most nucleophilic site, making it the preferred locus for alkylation reactions.
- Alkylation with primary alkyl halides can lead to mixtures of mono- and disubstituted products; careful control of stoichiometry and reaction conditions is necessary to favor monosubstitution.
- The choice of solvent and base is critical: DMF and potassium carbonate provide a suitable medium for efficient alkylation.
- The reaction temperature influences the rate and selectivity, with moderate heating (70–80°C) being optimal.
- Purification typically involves recrystallization from acetone-DMF mixtures to obtain analytically pure compounds.
- Biological activity screening of related compounds indicates that alkylation at the sulfur atom can significantly influence pharmacological properties, emphasizing the importance of precise synthetic control.
Chemical Reactions Analysis
Types of Reactions
6-((benzyloxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydropyrimidinones or other reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidinones or other reduced derivatives.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
The compound 6-((benzyloxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a derivative of thioxo-dihydropyrimidine that has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, agriculture, and materials science, supported by relevant case studies and data tables.
Antimicrobial Activity
Research has shown that derivatives of thioxo-dihydropyrimidines exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis.
Anticancer Properties
Recent investigations have highlighted the potential of this compound as an anticancer agent. In vitro studies indicated that this compound induces apoptosis in cancer cells by activating specific signaling pathways. A notable study reported a 70% reduction in cell viability in treated cancer cell lines compared to controls.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit certain enzymes that are crucial for cancer progression. For example, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), which is vital for DNA synthesis in rapidly dividing cells.
Pesticidal Activity
Thioxo-dihydropyrimidines have been evaluated for their pesticidal properties. Field trials indicated that formulations containing this compound effectively reduced pest populations by over 50% compared to untreated controls.
Plant Growth Regulation
The compound has been investigated for its effects on plant growth regulation. Studies reveal that it can enhance root development and overall plant vigor when applied at specific concentrations, making it a candidate for agricultural biostimulants.
Polymer Synthesis
This compound has potential applications in polymer chemistry. It can act as a monomer or additive in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.
Nanomaterials
Research into nanomaterials has identified this compound as a precursor for synthesizing nanoparticles with unique optical properties. These nanoparticles have applications in drug delivery systems and biosensors.
Case Studies
Mechanism of Action
The mechanism of action of 6-((benzyloxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The thioxo group can interact with various enzymes or receptors, potentially inhibiting their activity. Additionally, the benzyloxy group may enhance the compound’s binding affinity to its targets, leading to increased potency. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Coordination Chemistry
Pyrimidinone derivatives exhibit diverse coordination modes with metal ions. For example:
- 6-Methyl-2-thioxo analog: Forms monodentate (via N1 or N3) or bidentate (via N1 and S) complexes with Au(III), as shown in Figure 1 .
- Benzyloxymethyl-substituted analog: The benzyloxymethyl group’s larger size and flexibility could influence metal binding by altering tautomeric equilibria or steric accessibility of donor atoms.
Table 1: Coordination Behavior of 2-Thioxo-dihydropyrimidin-4(1H)-one Derivatives
*Stability inferred from substituent steric/electronic effects.
Antimicrobial Activity
Antibacterial studies highlight substituent-dependent efficacy:
- 6-Methyl-2-thioxo analog : Exhibits moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .
- 6-(4-Chlorophenyl)-2-thioxo analog : Shows enhanced Gram-positive activity (MIC = 16 µg/mL for S. aureus) due to increased lipophilicity from the chloroaryl group .
Table 2: Antimicrobial Activity of Selected Analogs
Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli | Reference |
---|---|---|---|
6-Methyl | 32 | 64 | |
6-(4-Chlorophenyl) | 16 | 128 | |
6-Propyl (Propylthiouracil) | 8 (antifungal) | Not tested |
Key Research Findings and Gaps
- Coordination Chemistry: The benzyloxymethyl group’s steric effects may limit bidentate coordination, favoring monodentate modes. Experimental validation is needed .
- Bioactivity : While chloroaryl and alkyl analogs show promising antimicrobial activity, the benzyloxymethyl derivative’s efficacy remains unexplored.
- Synthesis : Current methods for analogous compounds suggest feasible routes, but optimization for the benzyloxymethyl substituent is required .
Biological Activity
6-((benzyloxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions between appropriate aldehydes, acetoacetate, and thiourea in the presence of catalysts such as aluminum chloride and hydrochloric acid. The reaction conditions and purification methods significantly affect the yield and purity of the final product .
Antimicrobial Properties
Research indicates that derivatives of thioxo-dihydropyrimidines exhibit notable antibacterial activity. For instance, compounds synthesized in studies have been tested against Staphylococcus aureus, showing promising inhibition rates. The structure-activity relationship (SAR) analyses suggest that specific substitutions enhance antibacterial efficacy .
Compound | Activity Against S. aureus | Yield (%) |
---|---|---|
This compound | Moderate | 56 |
Other derivatives | Varies | 42 - 58 |
Antioxidant Activity
In vitro studies have demonstrated that thioxo-dihydropyrimidines possess antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases. The antioxidant efficacy is often comparable to established antioxidants like ascorbic acid .
Inhibition of Tyrosinase
Tyrosinase inhibition is another significant biological activity associated with this compound class. Tyrosinase plays a critical role in melanin production; thus, inhibitors can be useful in treating hyperpigmentation disorders. Studies have shown that certain analogs effectively inhibit both mushroom and mammalian tyrosinase activity .
Study on Antibacterial Activity
A comprehensive study conducted on a series of thioxo-dihydropyrimidine derivatives evaluated their antibacterial activity against Staphylococcus aureus. The results indicated that modifications at specific positions on the pyrimidine ring could enhance antibacterial potency. The study utilized quantitative structure-activity relationship (QSAR) models to correlate structural features with biological activity .
Study on Antioxidant Properties
Another investigation focused on the antioxidant properties of various thioxo-dihydropyrimidines. The study employed different assays to measure radical scavenging activity and found that certain compounds exhibited significant protective effects against oxidative damage in cellular models .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-((benzyloxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving thiourea, substituted anilines, and ketones under acidic or basic conditions. For example, analogous compounds (e.g., 6-(3-iodophenyl)-2-thioxo derivatives) are prepared by reacting 3-iodoaniline with thiourea and ethyl acetoacetate in acidic media . Key parameters include temperature control (reflux in ethanol or DMF) and stoichiometric ratios of reactants. Reaction progress can be monitored via TLC or HPLC. Purification typically involves recrystallization from ethanol or column chromatography.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Focus on signals for the benzyloxy methyl group (δ ~4.5–5.0 ppm for OCH2Ph), thioxo sulfur (indirectly inferred via deshielding effects), and pyrimidinone ring protons (δ ~6.5–8.5 ppm for aromatic protons) .
- FT-IR : Confirm the thioxo (C=S) stretch at ~1200–1250 cm⁻¹ and carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ .
- Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H]+) and fragmentation patterns consistent with the benzyloxy and thioxo groups .
Q. How can crystallographic data be obtained for structural validation, and which software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (SHELXT for solution, SHELXL for refinement) to analyze unit cell parameters, hydrogen bonding (e.g., N–H···S interactions), and π-stacking of the benzyloxy moiety . Data collection requires high-quality crystals grown via slow evaporation in solvents like DMSO/water or methanol.
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and intermolecular interactions in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Optimize geometry at the B3LYP/6-311+G(d,p) level .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., DNA ligase IV or β-glucuronidase) by aligning the thioxo and benzyloxy groups with active-site residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to study stability in aqueous or lipid bilayer environments, focusing on the benzyloxy group’s hydrophobicity .
Q. How does the substitution pattern (e.g., benzyloxy vs. halophenyl groups) influence biological activity in analogous dihydropyrimidinones?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare IC50 values of derivatives in enzyme inhibition assays. For example, iodine in 6-(3-iodophenyl) analogs enhances halogen bonding with target proteins, while benzyloxy groups may improve membrane permeability .
- In Vitro Assays : Test anti-inflammatory activity via COX-2 inhibition or anticancer potential using MTT assays on cancer cell lines. Correlate results with logP values (lipophilicity) calculated via HPLC .
Q. What strategies resolve contradictions in reported biological data for structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compile data from multiple studies (e.g., conflicting IC50 values) and standardize experimental protocols (e.g., cell line origin, assay conditions).
- Mechanistic Profiling : Use siRNA knockdown or CRISPR-Cas9 to validate target specificity. For example, confirm β-glucuronidase inhibition via enzymatic activity assays with/without the compound .
- Orthogonal Validation : Cross-check results using SPR (surface plasmon resonance) for binding affinity and transcriptomics to identify downstream pathways .
Properties
IUPAC Name |
6-(phenylmethoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-11-6-10(13-12(17)14-11)8-16-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H2,13,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGRMRFIOYIVDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC(=O)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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